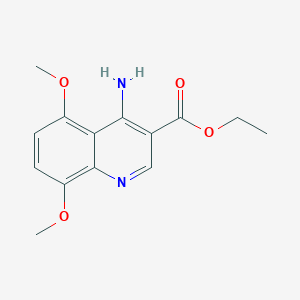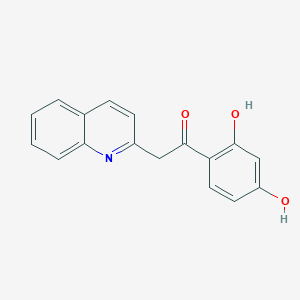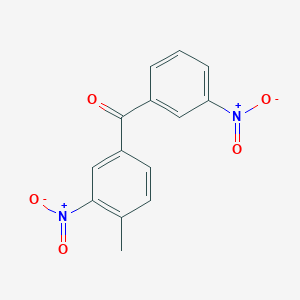
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various quinoline derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-Amino-5,8-Dimethoxychinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für Krankheiten wie Malaria und Krebs.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-Amino-5,8-Dimethoxychinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen oder die Funktion von Nukleinsäuren beeinträchtigen, was zu ihren biologischen Wirkungen führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
- Ethyl-4-Aminochinolin-3-carboxylat
- Ethyl-5,8-Dimethoxychinolin-3-carboxylat
- Ethyl-4-Amino-5-Methoxychinolin-3-carboxylat
Vergleich: Ethyl-4-Amino-5,8-Dimethoxychinolin-3-carboxylat ist aufgrund des Vorhandenseins sowohl von Amino- als auch Methoxygruppen am Chinolinring einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Das Vorhandensein der Methoxygruppen erhöht seine Löslichkeit und Reaktivität im Vergleich zu ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-aminoquinoline-3-carboxylate
- Ethyl 5,8-dimethoxyquinoline-3-carboxylate
- Ethyl 4-amino-5-methoxyquinoline-3-carboxylate
Comparison: Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy groups enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI-Schlüssel |
REYLKIAWTMBNLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)





![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)

